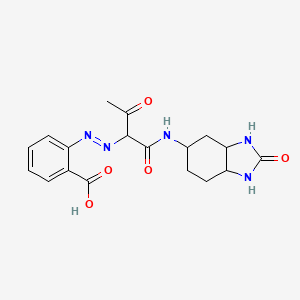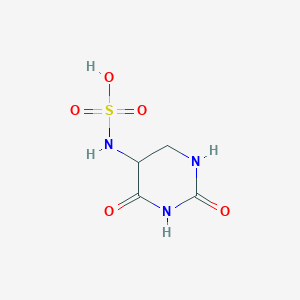
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple triisopropylsilyloxy groups attached to a tetrahydrofuran ring. The presence of these groups imparts specific chemical properties that make this compound valuable in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The triisopropylsilyloxy groups can act as protecting groups, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The compound’s unique structure also enables it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-4-(tert-butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-hydroxy-tetrahydrofuran-2-one
- (4S,5R)-5-(benzyloxymethyl)-4-triisopropylsilyloxy-tetrahydrofuran-2-one
Uniqueness
Compared to similar compounds, (4S,5R)-4-triisopropylsilyloxy-5-(triisopropylsilyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of multiple triisopropylsilyloxy groups. These groups provide enhanced stability and selectivity in chemical reactions, making the compound particularly valuable in synthetic chemistry. Additionally, its specific stereochemistry (4S,5R) contributes to its distinct reactivity and interaction with biological molecules.
Propriétés
Formule moléculaire |
C23H48O4Si2 |
|---|---|
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
4-tri(propan-2-yl)silyloxy-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C23H48O4Si2/c1-15(2)28(16(3)4,17(5)6)25-14-22-21(13-23(24)26-22)27-29(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3 |
Clé InChI |
RXGXTULXMVKIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)








![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)


